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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-1-iodobenzene

Cat. No.: B1271558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Bromo-4-fluoro-1-iodobenzene (CAS No. 202865-73-4). Due to the limited availability of

public experimental spectra for this specific compound, this document presents predicted

spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), based on established principles and spectral databases of related compounds. Detailed,

generalized experimental protocols for obtaining such data are also provided.

Compound Overview
2-Bromo-4-fluoro-1-iodobenzene is a halogenated aromatic compound with the molecular

formula C₆H₃BrFI.[1] Its molecular weight is 300.89 g/mol .[1] The presence of three different

halogen substituents on the benzene ring makes it a versatile building block in organic

synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Br, C-

F, and C-I bonds can be exploited. Accurate spectroscopic characterization is crucial for its

identification and quality control in synthetic applications.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-4-fluoro-1-
iodobenzene. These predictions are derived from established substituent effects on aromatic

systems and analysis of spectral data from similar compounds.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.65 dd
J(H,H) ≈ 8.5, J(H,F) ≈

5.0
H-6

~7.35 dd
J(H,H) ≈ 8.5, J(H,H) ≈

2.5
H-5

~7.10 ddd
J(H,F) ≈ 9.0, J(H,H) ≈

2.5, J(H,H) ≈ 0.5
H-3

Note: The chemical shifts and coupling constants are estimations. Actual values may vary

based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~161.0 (d, ¹J(C,F) ≈ 250 Hz) C-4

~140.0 (d, ³J(C,F) ≈ 8 Hz) C-2

~133.0 (d, ⁴J(C,F) ≈ 3 Hz) C-6

~120.0 (d, ²J(C,F) ≈ 22 Hz) C-5

~115.5 (d, ²J(C,F) ≈ 25 Hz) C-3

~92.0 (d, ³J(C,F) ≈ 4 Hz) C-1

Note: The assignments are based on the expected electronic effects of the substituents and C-

F coupling patterns. The carbon attached to fluorine (C-4) will exhibit a large one-bond coupling

constant. The other carbons will show smaller two-, three-, or four-bond couplings to fluorine.
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

1580-1560 Medium-Strong Aromatic C=C stretch

1470-1450 Strong Aromatic C=C stretch

1250-1200 Strong C-F stretch

1100-1000 Medium C-H in-plane bending

880-860 Strong
C-H out-of-plane bending

(isolated H)

~700 Medium C-Br stretch

~650 Medium C-I stretch

Mass Spectrometry (MS)
Table 4: Predicted Major Mass Spectral Fragments (Electron Ionization)

m/z Relative Abundance Assignment

300/302 High
[M]⁺ (Molecular ion with Br

isotope pattern)

173/175 Medium [M - I]⁺

221 Medium [M - Br]⁺

94 Medium [C₆H₃F]⁺

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) will result in

a characteristic M and M+2 isotopic pattern for bromine-containing fragments.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Bromo-4-fluoro-1-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2-Bromo-4-fluoro-1-iodobenzene.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal resolution and line shape.

A standard proton pulse sequence is used with a sufficient number of scans to achieve a

good signal-to-noise ratio.

The spectrum is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

The spectrum is acquired on the same spectrometer.

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each

carbon (which will be split by fluorine).

A significantly larger number of scans is required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.
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The spectrum is referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in CDCl3 Transfer to NMR Tube Insert into Spectrometer Lock and Shim Acquire 1H and 13C Spectra Fourier Transform Phase and Baseline Correction Reference Spectra Assigned Spectra
Spectral Analysis

Click to download full resolution via product page

NMR Experimental Workflow.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal of the FTIR spectrometer is clean.

Place a small drop of liquid 2-Bromo-4-fluoro-1-iodobenzene directly onto the crystal.

If the sample is a solid, place a small amount on the crystal and apply pressure using the

anvil.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then recorded.

The instrument software automatically subtracts the background from the sample spectrum

to produce the final IR spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
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FTIR-ATR Experimental Workflow.

Mass Spectrometry (MS)
Sample Introduction:

The sample is typically introduced via a gas chromatograph (GC-MS) for separation and

purification before entering the mass spectrometer.

A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl

acetate) is injected into the GC.

Ionization and Analysis:

Electron Ionization (EI) is a common method for this type of molecule. The sample is

bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating the mass spectrum.
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GC-MS Experimental Workflow.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of 2-Bromo-4-
fluoro-1-iodobenzene. The tabulated data and experimental protocols offer a valuable

resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials

science for the identification and characterization of this compound. It is recommended that
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experimental data be acquired and compared with these predictions for definitive structural

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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